molecular formula C22H22FN3O B12023482 N'-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide CAS No. 452089-94-0

N'-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Cat. No.: B12023482
CAS No.: 452089-94-0
M. Wt: 363.4 g/mol
InChI Key: KMDRDUQXQVMFKD-BUVRLJJBSA-N
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Description

N’-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a fluorobenzylidene group and a tetrahydrocarbazolyl moiety, which are linked through a propanohydrazide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
  • N’-(4-methylbenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
  • N’-(4-nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Uniqueness

N’-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is unique due to the presence of the fluorine atom in the benzylidene group. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

452089-94-0

Molecular Formula

C22H22FN3O

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C22H22FN3O/c23-17-11-9-16(10-12-17)15-24-25-22(27)13-14-26-20-7-3-1-5-18(20)19-6-2-4-8-21(19)26/h1,3,5,7,9-12,15H,2,4,6,8,13-14H2,(H,25,27)/b24-15+

InChI Key

KMDRDUQXQVMFKD-BUVRLJJBSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)F

Origin of Product

United States

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